molecular formula C12H15NO5S B1672060 Faropenem sodium CAS No. 122547-49-3

Faropenem sodium

Cat. No. B1672060
CAS RN: 122547-49-3
M. Wt: 285.32 g/mol
InChI Key: HGGAKXAHAYOLDJ-FHZUQPTBSA-N
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Description

Faropenem sodium is an orally active beta-lactam antibiotic that belongs to the penem group . It is resistant to some forms of extended-spectrum beta-lactamase . It was developed by Daiichi Asubio Pharma and is available for oral use .


Synthesis Analysis

The synthesis of Faropenem sodium has been described in several patents. One method replaces the allyloxy oxalyl chloride in traditional handicraft using chlorine oxalic acid to p-Nitrobenzyl . Another method uses natural L-threonine as a raw material .


Molecular Structure Analysis

The molecular formula of Faropenem sodium is C12H14NNaO5S . The average molecular weight is 307.298 Da . The structure of Faropenem sodium is well-defined with 4 stereocentres .


Chemical Reactions Analysis

Faropenem sodium is an antibiotic that works by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .


Physical And Chemical Properties Analysis

Faropenem sodium is a white to light brown powder . It is soluble in water at a concentration of ≥20 mg/mL . The molecular weight of Faropenem sodium is 307.30 on an anhydrous basis .

Scientific Research Applications

Treatment of Enterobacterales Infections

Faropenem sodium has been used in the treatment of infections caused by Enterobacterales . This includes infections caused by E. coli, Citrobacter species, and Enterobacter species . The drug’s efficacy in treating these infections is being studied, with some evidence suggesting potential bacterial resistance to Faropenem .

Development of Resistance and Cross-Resistance to Carbapenems

Research has been conducted to understand the development of resistance and cross-resistance to carbapenems in the context of Faropenem use . Preliminary in vitro evidence suggests that resistance to Faropenem might foster cross-resistance to carbapenems .

Treatment of Urinary Tract Infections (UTIs)

Faropenem sodium is used for the treatment of urinary tract infections (UTIs) . However, several studies have reported UTI persistence or recurrence after Faropenem treatment .

Treatment of Anaerobic Pathogens

Faropenem sodium has shown high activity against all tested anaerobic pathogens (MIC 90 ≤ 0.5 mg/L) and was bactericidal against both β-lactamase-positive and -negative anaerobes . It may be useful for treating infections caused by periodontal bacteria or oral flora .

Treatment of Tuberculosis

Faropenem sodium has been used in trials studying the treatment of Tuberculosis .

Treatment of Pulmonary Tuberculosis

In addition to general Tuberculosis, Faropenem sodium has also been used in trials studying the treatment of Pulmonary Tuberculosis .

Treatment of Community Acquired Pneumonia

Faropenem sodium has been used in trials studying the treatment of Community Acquired Pneumonia .

Treatment of Periodontal Isolates

Faropenem sodium has shown antibacterial activity against selected anaerobic and fastidious periodontal isolates . The organisms tested comprised Porphyromonas gingivalis, Prevotella spp., Prevotella melaninogenica, Prevotella intermedia, Actinomyces spp., Fusobacterium nucleatum, Peptostreptococcus spp., Bacteroides ureolyticus, and Bacteroides forsythus .

Mechanism of Action

Target of Action

Faropenem sodium, an orally active beta-lactam antibiotic belonging to the penem group , primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .

Mode of Action

Faropenem sodium acts by inhibiting the synthesis of bacterial cell walls . It does this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This strong affinity for the high molecular PBPs is essential for the multiplication of bacilli .

Biochemical Pathways

Faropenem sodium affects the cell wall synthesis pathway in bacteria . By binding to the PBPs, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis .

Pharmacokinetics

The bioavailability of faropenem sodium is proposed to be 20–30% . Faropenem is approximately 90–95% bound to serum proteins . The half-life of faropenem sodium is approximately 0.8 hours . Administration of faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .

Result of Action

The action of faropenem sodium leads to the death of the bacteria . By inhibiting the synthesis of the bacterial cell wall, the integrity of the bacteria is compromised, leading to cell lysis and death .

Action Environment

The efficacy of faropenem sodium can be influenced by the presence of antibiotic resistance mechanisms in bacteria . For instance, it has been found to be resistant to some forms of extended-spectrum beta-lactamase . More research is needed to fully understand the impact of environmental factors on the action, efficacy, and stability of faropenem sodium .

Safety and Hazards

Faropenem sodium should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and ensure adequate ventilation when handling Faropenem sodium .

properties

IUPAC Name

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSAXRANXQSPQP-VUKDEKJYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Faropenem sodium

CAS RN

122547-49-3
Record name SUN 5555
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122547493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAROPENEM SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O46G914RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Faropenem sodium exert its antibacterial activity?

A: [] Faropenem sodium, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycans, a crucial component of the bacterial cell wall, leading to bacterial cell death.

Q2: What is the molecular formula and weight of Faropenem sodium?

A: [] The molecular formula of Faropenem sodium is C12H14NNaO5S, and its molecular weight is 303.29 g/mol.

Q3: What spectroscopic techniques are used to characterize Faropenem sodium?

A: [] Various spectroscopic techniques are employed for structural elucidation and identification of Faropenem sodium, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), elemental analysis (EA), thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR) spectroscopy.

Q4: How does the stability of Faropenem sodium vary under different conditions?

A: [, ] The stability of Faropenem sodium is influenced by factors like temperature, humidity, and pH. Studies have shown that its stability is enhanced in a freeze-dried powder form. Specific excipients and antioxidants can further improve stability during storage.

Q5: Are there specific material compatibility challenges associated with Faropenem sodium formulations?

A: [, ] Research indicates that Faropenem sodium can interact with certain excipients, potentially impacting the stability and dissolution properties of the final dosage form. Careful selection of excipients, such as disintegrants, binders, lubricants, and fillers, is crucial to ensure optimal formulation performance.

Q6: Does Faropenem sodium exhibit any catalytic properties?

A6: Based on the provided research papers, Faropenem sodium is primarily investigated for its antibacterial properties. There is no mention of catalytic properties or applications in these studies.

Q7: Have computational chemistry methods been applied to study Faropenem sodium?

A7: The provided research papers primarily focus on experimental techniques to characterize and evaluate Faropenem sodium. There is no mention of specific computational chemistry studies or QSAR model development.

Q8: How do structural modifications of Faropenem sodium influence its antibacterial activity?

A8: The provided research focuses on Faropenem sodium itself, and there's no information regarding the impact of structural modifications on its activity, potency, or selectivity.

Q9: What strategies are employed to enhance the stability and bioavailability of Faropenem sodium formulations?

A: [, , , ] Various approaches are explored to improve the formulation of Faropenem sodium: * Direct tablet compression: This method reduces exposure to heat and humidity, enhancing stability. [] * Freeze-drying: Freeze-drying with specific excipients and antioxidants improves stability. [] * Granulation: Preparation of granules with excipients like lactose, sucrose, and glutathione enhances stability and dissolution. [] * Sustained-release formulations: Using sustained-release materials aims to provide a prolonged therapeutic effect and improve patient compliance. []

Q10: What is the pharmacokinetic profile of Faropenem sodium?

A: [, , ] Faropenem sodium exhibits a rapid absorption profile after oral administration. It is metabolized in the liver and primarily excreted in the urine. Studies in healthy volunteers have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.

Q11: What is the spectrum of antibacterial activity of Faropenem sodium?

A: [, , ] Faropenem sodium demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including some anaerobic species. It is effective against common respiratory and urinary tract pathogens.

Q12: What in vivo models are used to evaluate the efficacy of Faropenem sodium?

A: [, , , ] While the research papers provided mainly focus on clinical trials in humans, they mention animal models in the broader context of antibiotic research. Specific animal models for Faropenem sodium efficacy testing are not detailed.

Q13: Are there concerns regarding resistance development to Faropenem sodium?

A: [] While Faropenem sodium is a valuable antibiotic, the emergence and spread of antimicrobial resistance (AMR) are concerns. The potential for cross-resistance with other carbapenem antibiotics raises concerns, particularly with the increasing use of oral Faropenem sodium.

Q14: What is known about the safety profile of Faropenem sodium?

A: [] Clinical trials have investigated the safety and tolerability of Faropenem sodium in healthy volunteers. The studies indicate that it is generally well-tolerated, with most adverse effects being mild and transient.

Q15: Are there any known biomarkers for predicting Faropenem sodium efficacy or monitoring treatment response?

A15: The provided research papers do not discuss specific biomarkers associated with Faropenem sodium efficacy or treatment response.

Q16: What is the environmental impact of Faropenem sodium?

A16: The provided research papers do not address the environmental impact of Faropenem sodium or its degradation pathways.

Q17: What analytical techniques are employed to quantify Faropenem sodium in biological samples?

A: [, , ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detectors and tandem mass spectrometry (MS/MS), is commonly used to determine Faropenem sodium concentrations in plasma and urine.

Q18: What methods are used to assess the purity and related substances in Faropenem sodium?

A: [, , ] Several analytical techniques are employed: * HPLC: This method is widely used to separate, identify, and quantify Faropenem sodium and its related substances. * Gas chromatography (GC): GC is employed to detect residual solvents in Faropenem sodium samples. * Gel chromatography: This technique is used to determine the presence and quantity of polymers in Faropenem sodium formulations.

Q19: How does the dissolution rate of Faropenem sodium tablets impact its bioavailability?

A: [, ] The dissolution rate of Faropenem sodium tablets is a critical factor influencing its absorption and bioavailability. Faster dissolution generally leads to quicker absorption and higher drug concentrations in the bloodstream.

Q20: How are analytical methods for Faropenem sodium validated?

A: [, ] Analytical methods for Faropenem sodium undergo rigorous validation procedures following guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). This ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the methods.

Q21: What quality control measures are implemented during the manufacturing process of Faropenem sodium?

A: [] Stringent quality control measures are crucial during the manufacturing of Faropenem sodium to guarantee its quality, safety, and efficacy. These measures include: * Raw material control: Ensuring the quality and purity of starting materials and excipients. * In-process controls: Monitoring critical process parameters during manufacturing to ensure consistency. * Finished product testing: Verifying that the final product meets the required specifications.

Q22: Does Faropenem sodium elicit any significant immunological responses?

A22: The provided research papers do not discuss the immunogenicity or potential for immunological responses to Faropenem sodium.

Q23: Does Faropenem sodium interact with drug transporters?

A: [] Faropenem is transported through the inorganic phosphate transporter, Npt1. This transport is sodium-independent but chloride ion-sensitive.

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